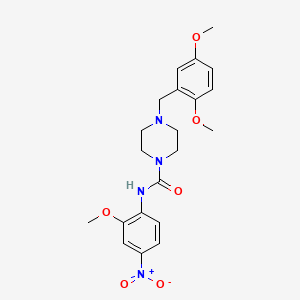
4-(2,5-dimethoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide
説明
4-(2,5-dimethoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide, also known as DMNP-1, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of piperazinecarboxamide derivatives and is used as a research tool in various fields such as neuroscience, pharmacology, and medicinal chemistry.
作用機序
4-(2,5-dimethoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide acts as a selective agonist for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. The activation of this receptor by 4-(2,5-dimethoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide leads to the activation of downstream signaling pathways, resulting in the modulation of neurotransmitter release and neuronal activity. 4-(2,5-dimethoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has also been shown to have affinity for other serotonin receptors such as 5-HT2B and 5-HT2C, as well as dopamine receptors.
Biochemical and physiological effects:
4-(2,5-dimethoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has been shown to induce a range of biochemical and physiological effects in various animal models. These effects include changes in behavior, cognition, and perception, as well as alterations in neurotransmitter release and neuronal activity. 4-(2,5-dimethoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has also been shown to have anxiolytic and antidepressant-like effects, suggesting its potential as a therapeutic agent for the treatment of mood disorders.
実験室実験の利点と制限
4-(2,5-dimethoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has several advantages as a research tool, including its high selectivity for the serotonin 5-HT2A receptor, its ability to induce specific biochemical and physiological effects, and its potential as a therapeutic agent. However, there are also some limitations to its use in lab experiments, including its relatively low potency compared to other serotonin agonists, its potential for off-target effects, and the need for careful dosing and monitoring due to its potential psychoactive effects.
将来の方向性
There are several future directions for research on 4-(2,5-dimethoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide. One direction is to further investigate its potential as a therapeutic agent for the treatment of mood disorders such as depression and anxiety. Another direction is to develop new compounds based on the structure of 4-(2,5-dimethoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide with improved pharmacological properties. Additionally, further studies are needed to elucidate the precise mechanisms of action of 4-(2,5-dimethoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide and its effects on neurotransmitter release and neuronal activity.
科学的研究の応用
4-(2,5-dimethoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has been used as a research tool in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 4-(2,5-dimethoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has been used to study the function of serotonin receptors and their role in the regulation of mood and behavior. In pharmacology, 4-(2,5-dimethoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has been used to develop new drugs for the treatment of depression and anxiety disorders. In medicinal chemistry, 4-(2,5-dimethoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has been used to design and synthesize new compounds with improved pharmacological properties.
特性
IUPAC Name |
4-[(2,5-dimethoxyphenyl)methyl]-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O6/c1-29-17-5-7-19(30-2)15(12-17)14-23-8-10-24(11-9-23)21(26)22-18-6-4-16(25(27)28)13-20(18)31-3/h4-7,12-13H,8-11,14H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFUDRCSDILGHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dimethoxybenzyl)-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-phenylbutanamide](/img/structure/B4763049.png)

![methyl 2-({[2-(2-furoyl)hydrazino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4763066.png)
![4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide](/img/structure/B4763074.png)
![N~2~-(3-bromophenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4763087.png)


![N-(2-methoxy-5-methylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4763104.png)

![1,5-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B4763117.png)
![7-(2-furyl)-2-[(4-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4763118.png)
![2-(benzylthio)-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide](/img/structure/B4763121.png)

